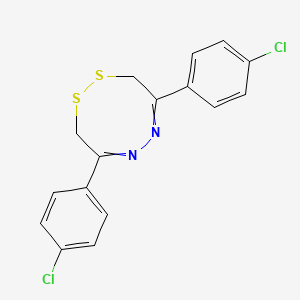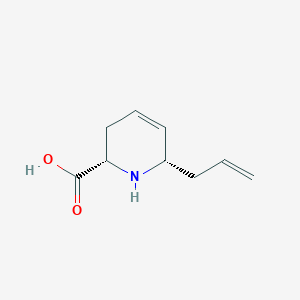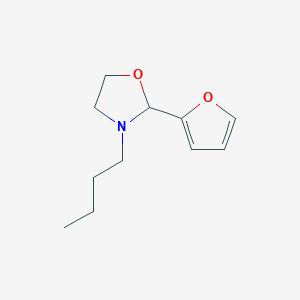
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered oxazolidine ring fused with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a furan derivative with an amino alcohol in the presence of a suitable catalyst. For instance, the reaction between 2-furylamine and butyl glycidyl ether can be catalyzed by an acid or base to form the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazolidine ring can produce amines or alcohols.
Applications De Recherche Scientifique
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of polymers and materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-2-(furan-2-YL)-1,3-oxazolidine: Similar structure but with different substituents, leading to variations in reactivity and applications.
3-Butyl-2-(thiophen-2-YL)-1,3-oxazolidine: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and biological activity.
3-Butyl-2-(pyridin-2-YL)-1,3-oxazolidine: Incorporates a pyridine ring, potentially affecting its binding affinity and specificity for molecular targets.
Uniqueness
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is unique due to the presence of both furan and oxazolidine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
188859-79-2 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-butyl-2-(furan-2-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-12-7-9-14-11(12)10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
Clé InChI |
LPFWMSDDVGMDLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCOC1C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


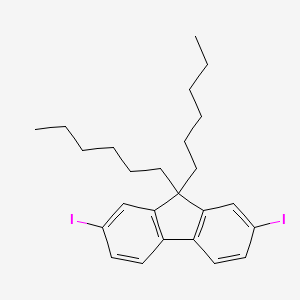
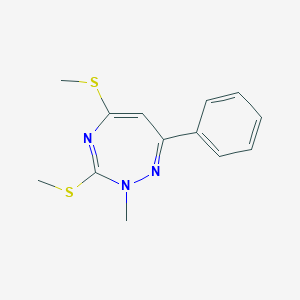
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
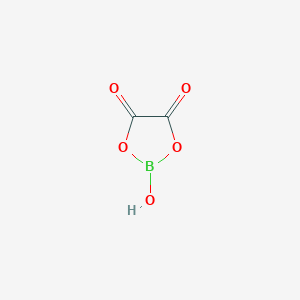

![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
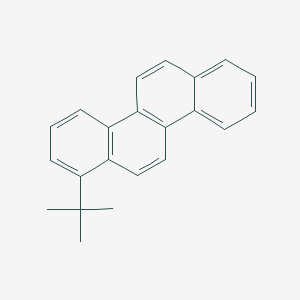

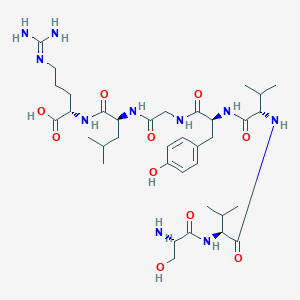
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
